

2-(4-Bromophenyl)furan chemical properties

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)furan

Cat. No.: B086049

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An In-depth Technical Guide on the Core Chemical Properties of **2-(4-Bromophenyl)furan**

Introduction

2-(4-Bromophenyl)furan is a heterocyclic aromatic compound that incorporates both a furan ring and a brominated phenyl group. This bifunctional molecular architecture makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in many biologically active compounds. This guide provides a comprehensive overview of the chemical and physical properties of **2-(4-Bromophenyl)furan**, its spectroscopic signature, relevant experimental protocols, and safety information.

Chemical and Physical Properties

The fundamental physicochemical properties of **2-(4-Bromophenyl)furan** are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value
Molecular Formula	C ₁₀ H ₇ BrO[1]
Molecular Weight	223.07 g/mol [1]
CAS Number	14297-34-8[1][2]
Appearance	Off-white solid[2]
Melting Point	83-84.5 °C[2]
Boiling Point	277.4 ± 15.0 °C (Predicted)[2]
Density	1.451 ± 0.06 g/cm ³ (Predicted)[2]
Purity	≥98%[1]
Solubility	Soluble in common organic solvents.
InChI	1S/C10H7BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
InChIKey	FBIKSVALROQWIY-UHFFFAOYSA-N[3]
SMILES	C1=COC(=C1)C2=CC=C(C=C2)Br[1]

Computational Chemistry Data

Computational predictions provide valuable insights into the behavior of **2-(4-Bromophenyl)furan** in various chemical environments.

Parameter	Value
TPSA	13.14
LogP	3.7091[1]
Hydrogen Bond Acceptors	1[1]
Hydrogen Bond Donors	0[1]
Rotatable Bonds	1[1]

Spectroscopic Data

While specific experimental spectra for **2-(4-Bromophenyl)furan** are not readily available in the provided search results, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds like 5-(4-bromophenyl)furan-2-carbaldehyde.^[4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the furan and phenyl rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons of the furan and bromophenyl rings.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions corresponding to C-H and C=C bonds in the aromatic systems.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak. A characteristic isotopic pattern for the molecular ion (M⁺ and M+2 peaks in an approximate 1:1 ratio) will be observed due to the presence of bromine.^[4]

General Experimental Protocol for Spectroscopic Analysis

NMR Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.^[4]
- **Instrumentation:** Acquire the data on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.^[4]
- **¹H NMR Acquisition:** Use a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Use tetramethylsilane (TMS) as an internal standard (0 ppm).^[4]

- ^{13}C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger sample size (20-50 mg) may be required, and longer acquisition times are necessary.[\[4\]](#)

IR Spectroscopy:

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and ensure good contact.[\[4\]](#)
- Acquisition: Record a background spectrum of the empty instrument. Acquire the sample spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.[\[4\]](#)

Mass Spectrometry:

- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV.
- Analysis: Scan a mass range appropriate for the molecular weight of the compound.

Experimental Protocols

The following protocol describes a general method for the synthesis of N-(4-bromophenyl)furan-2-carboxamide, a derivative of the core structure, via a Suzuki-Miyaura cross-coupling reaction. This illustrates a common application of compounds containing a bromophenyl moiety.[\[5\]](#)

Synthesis of N-(4-bromophenyl)furan-2-carboxamide Analogues via Suzuki-Miyaura Cross-Coupling

Materials:

- N-(4-bromophenyl)furan-2-carboxamide
- Aryl or heteroaryl boronic acids
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$

- Potassium phosphate (K_3PO_4)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Argon or Nitrogen gas

Procedure:

- Add N-(4-bromophenyl)furan-2-carboxamide (1.0 eq., 0.488 mmol) to a Schlenk tube under an inert argon atmosphere.[5]
- Add the tetrakis(triphenylphosphine)palladium(0) catalyst and 5 mL of 1,4-dioxane.[5]
- Stir the mixture for 30 minutes at room temperature.[5]
- Add the respective aryl or heteroaryl boronic acid (1.1 eq., 0.537 mmol), K_3PO_4 (1.0 eq., 0.488 mmol) as a base, and 0.5 mL of water.[5]
- Reflux the reaction mixture for 8–18 hours.[5]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
- Upon completion, wash the reaction mixture with ethyl acetate and dry it using a rotary evaporator.[5]

Reactivity and Chemical Behavior

2-(4-Bromophenyl)furan possesses two key reactive sites: the furan ring and the bromophenyl group.

- **Furan Ring:** The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions.[6] It is considerably more reactive than benzene in such reactions due to the electron-donating effect of the oxygen heteroatom.[6] It can also participate in cycloaddition reactions.[7]

- **Bromophenyl Group:** The bromine atom on the phenyl ring is a versatile functional group for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, or alkynyl substituents at the para-position of the phenyl ring.

Core reactivity pathways of **2-(4-Bromophenyl)furan**.

Safety and Handling

Hazard Identification:

- May cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed.
[8]
- Hazard Code: Xi (Irritant).[2]

Handling and Storage:

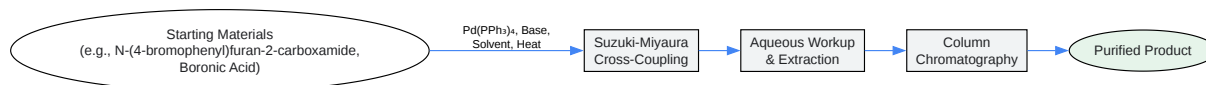
- Avoid breathing dust, vapor, mist, or gas.[8]
- Avoid contact with skin and eyes.[8]
- Use only in a chemical fume hood.[8]
- Store in a tightly closed container in a dry place.[8]
- Keep refrigerated for long-term storage.[8]
- May form explosive peroxides on prolonged storage.[9]

Personal Protective Equipment:

- Eyes: Safety glasses.[8]
- Skin: Wear appropriate protective gloves to prevent skin exposure.[8]
- Clothing: Wear appropriate protective clothing to prevent skin exposure.[8]

Disposal:

- Dispose of in a manner consistent with federal, state, and local regulations.[8]
- Contact a licensed professional waste disposal service to dispose of this material.[8]



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References

1. chemscene.com [chemscene.com]
 2. 14297-34-8 CAS MSDS (2-(4-BROMOPHENYL)FURAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
 3. 2-(4-bromophenyl)furan [sigmaaldrich.com]
 4. benchchem.com [benchchem.com]
 5. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach [mdpi.com]
 6. Furan - Wikipedia [en.wikipedia.org]
 7. researchgate.net [researchgate.net]
 8. aobchem.com [aobchem.com]
 9. fishersci.com [fishersci.com]
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